An In-depth Technical Guide to 1-Boc-4-allyl-4-piperidinecarboxylic acid (CAS 426842-70-8)
An In-depth Technical Guide to 1-Boc-4-allyl-4-piperidinecarboxylic acid (CAS 426842-70-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, a likely synthetic route with a detailed experimental protocol, expected spectroscopic data, and its potential applications in the development of novel therapeutics.
Core Compound Data
1-Boc-4-allyl-4-piperidinecarboxylic acid is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, while the allyl and carboxylic acid functionalities at the 4-position offer versatile handles for further chemical modifications.
Table 1: Physicochemical Properties of 1-Boc-4-allyl-4-piperidinecarboxylic acid
| Property | Value | Reference(s) |
| CAS Number | 426842-70-8 | [1] |
| Molecular Formula | C14H23NO4 | [1][2] |
| Molecular Weight | 269.34 g/mol | [1][2] |
| Melting Point | 129-133 °C | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [2] |
Synthetic Methodology
Experimental Protocol: Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic acid
This protocol is based on analogous alkylation reactions of N-Boc-piperidine esters.
Step 1: Esterification of 1-Boc-4-piperidinecarboxylic acid
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To a solution of 1-Boc-4-piperidinecarboxylic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.
Step 2: α-Allylation of the Ester
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the methyl 1-Boc-4-piperidinecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.05 equivalents), to the reaction mixture while maintaining the temperature at -78 °C.
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Stir the resulting enolate solution at -78 °C for 1 hour.
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Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain methyl 1-Boc-4-allyl-4-piperidinecarboxylate.
Step 3: Hydrolysis of the Ester
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Dissolve the purified methyl 1-Boc-4-allyl-4-piperidinecarboxylate (1 equivalent) in a mixture of THF and water.
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Add an excess of lithium hydroxide (e.g., 3 equivalents) and stir the mixture at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 1-Boc-4-allyl-4-piperidinecarboxylic acid.
Caption: Synthetic workflow for 1-Boc-4-allyl-4-piperidinecarboxylic acid.
Spectroscopic Data (Predicted)
No specific spectroscopic data for 1-Boc-4-allyl-4-piperidinecarboxylic acid has been identified in the public domain. However, based on the analysis of its structural fragments and data from similar compounds, the following spectral characteristics are expected.
Table 2: Predicted Spectroscopic Data for 1-Boc-4-allyl-4-piperidinecarboxylic acid
| Technique | Expected Features |
| ¹H NMR | - A singlet around 1.4 ppm corresponding to the 9 protons of the Boc group. - Signals for the piperidine ring protons, likely in the range of 1.5-3.5 ppm. - A multiplet for the allyl group's CH2 protons attached to the piperidine ring. - A multiplet for the vinyl protons of the allyl group between 5.0 and 6.0 ppm. - A broad singlet for the carboxylic acid proton, typically downfield. |
| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the Boc group. - A signal around 80 ppm for the quaternary carbon of the Boc group. - Signals for the piperidine ring carbons. - Signals for the allyl group carbons, including a terminal alkene carbon around 115 ppm and an internal alkene carbon around 135 ppm. - A signal for the carboxylic acid carbonyl carbon above 175 ppm. |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - A C=O stretch from the Boc group carbamate around 1680-1700 cm⁻¹. - C-H stretching and bending vibrations. - A C=C stretch from the allyl group around 1640 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak [M]+ at m/z = 269.16. - Common fragmentation patterns would include the loss of the Boc group (100 amu) or isobutylene (56 amu) from the Boc group. |
Applications in Drug Discovery
Substituted piperidines are a cornerstone of modern medicinal chemistry, with the piperidine scaffold being a prevalent feature in a vast number of approved drugs.[3] The unique structural and physicochemical properties of the piperidine ring allow it to serve as a versatile scaffold for interacting with biological targets.
1-Boc-4-allyl-4-piperidinecarboxylic acid is a valuable building block for several reasons:
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Scaffold for Further Elaboration: The carboxylic acid and allyl groups provide orthogonal handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening.
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Introduction of 3D Complexity: The 4,4-disubstituted piperidine core introduces a three-dimensional element into molecules, which can be crucial for achieving high-affinity and selective binding to protein targets.
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GPCR Ligand Development: Piperidine-containing molecules are frequently employed as ligands for G-protein coupled receptors (GPCRs), a major class of drug targets. The ability to functionalize the 4-position of the piperidine ring is critical for modulating the potency and selectivity of these ligands.
Role in GPCR Ligand Design and Signaling
GPCRs are integral membrane proteins that play a crucial role in signal transduction. They are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. The development of ligands that can selectively modulate GPCR activity is a major focus of drug discovery.
1-Boc-4-allyl-4-piperidinecarboxylic acid can be used as a starting material to synthesize novel GPCR ligands. The carboxylic acid can be converted to an amide or other functional groups to interact with specific residues in the GPCR binding pocket. The allyl group can be further functionalized or used to introduce conformational constraints.
Caption: Role of a ligand in a generic GPCR signaling cascade.
This diagram illustrates a simplified GPCR signaling pathway. A ligand, potentially synthesized from 1-Boc-4-allyl-4-piperidinecarboxylic acid, binds to a GPCR. This binding event triggers a conformational change in the receptor, leading to the activation of an intracellular G-protein. The activated G-protein then modulates the activity of an effector enzyme, which in turn leads to the production of a second messenger. This second messenger then initiates a downstream cascade of events, ultimately resulting in a specific cellular response. The chemical diversity that can be generated from this building block allows for the fine-tuning of ligand-receptor interactions to achieve desired pharmacological outcomes, such as agonism, antagonism, or biased signaling.
